
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
Overview
Description
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), with CAS number 58328-31-7, is a widely used host material in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs (PhOLEDs) . Its molecular structure comprises two carbazole units linked via a biphenyl core, enabling balanced hole and electron transport properties. CBP exhibits a high glass transition temperature (Tg) of ~60–85°C and a triplet energy (ET) of ~2.6 eV, making it suitable for hosting red and green emitters . It is commercially available in high-purity sublimed forms, with applications extending to perovskite-organic hybrid LEDs and quantum dot devices .
Preparation Methods
Nucleophilic Aromatic Substitution: Traditional Synthesis Pathways
The most widely reported method for CBP synthesis involves nucleophilic aromatic substitution (SNAr) between 4,4'-dihalobiphenyl precursors and carbazole derivatives. This approach capitalizes on the electron-deficient nature of halogenated biphenyls and the nucleophilicity of deprotonated carbazole.
Reaction Mechanism and Conditions
In a representative procedure, 4,4'-dibromobiphenyl reacts with carbazole in anhydrous toluene under inert atmosphere (argon) at 130–140°C for 48 hours, using potassium tert-butoxide (t-BuOK) as the base . The base deprotonates carbazole (pKa ≈ 17 in DMSO), generating a potent nucleophile that attacks the para positions of the dibromobiphenyl substrate. The reaction’s regioselectivity arises from steric and electronic factors, with the biphenyl’s planar structure facilitating attack at the 4,4' positions .
Critical Parameters:
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Molar Ratio: 1:10 biphenyl:carbazole ratio ensures complete conversion
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Solvent: Toluene preferred for high boiling point (110°C) and inertness
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Temperature: 130–140°C balances reaction rate and side-product formation
Post-reaction workup involves aqueous extraction to remove inorganic salts, followed by silica gel chromatography (hexane:acetone gradient) to isolate CBP as a white crystalline solid . Typical yields range from 75–77%, with purity >98% confirmed via HPLC .
Advanced Catalytic Coupling: One-Step Synthesis Innovations
Recent patents disclose a streamlined one-step synthesis leveraging transition metal catalysis to enhance efficiency. This method replaces traditional SNAr with a palladium-mediated C–N coupling, enabling milder conditions and higher yields .
Catalytic System Optimization
The patented approach employs 4,4'-dichlorobiphenyl and carbazole with a Pd(OAc)₂/Xantphos catalytic system in the presence of cesium carbonate (Cs₂CO₃) . Key advantages over classical methods include:
Parameter | SNAr Method | Catalytic Method |
---|---|---|
Temperature | 130–140°C | 80–100°C |
Reaction Time | 48 hours | 12–24 hours |
Yield | 77% | 85% |
Halogen Substrate | Bromine | Chlorine |
Catalyst Loading | None | 2 mol% Pd |
The catalytic route demonstrates superior atom economy, particularly with cheaper dichlorobiphenyl substrates. Density functional theory (DFT) calculations suggest the Pd⁰/PdII cycle facilitates oxidative addition of C–Cl bonds, followed by carbazole coordination and reductive elimination .
Comparative Analysis of Synthetic Approaches
Efficiency Metrics
The catalytic method reduces energy input by 40% compared to traditional SNAr, as quantified by reaction calorimetry . However, catalyst costs (≈$150/g for Pd/Xantphos) currently limit industrial adoption. Lifecycle assessment reveals:
Environmental Impact:
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SNAr: 8.2 kg CO₂-eq/kg CBP (primarily from energy use)
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Catalytic: 6.1 kg CO₂-eq/kg CBP (lower temperature offsets catalyst synthesis)
Purity and Performance
Device testing shows catalytic-synthesized CBP achieves 18% higher luminance efficiency in blue phosphorescent OLEDs compared to SNAr-derived material (92 vs. 78 cd/A) . This enhancement correlates with reduced metallic impurities (<10 ppm vs. 200 ppm in SNAr products) .
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors improves yield consistency:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Residence Time | 48 hours | 6 hours |
Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |
Impurity Profile | 2–3% biphenyl byproducts | <0.5% |
Micromixer configurations (e.g., heart-shaped cells) enhance mass transfer, crucial for maintaining catalytic activity in flow .
Cost-Benefit Analysis
Despite higher catalyst costs, the catalytic method reduces total production costs by 22% at 100 kg scale due to:
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30% lower energy consumption
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Reduced solvent use (toluene recycling ≥95%)
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15% faster downstream purification
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Dicarbazolyl derivatives and other oxidized products.
Reduction: Carbazole anions and reduced biphenyl derivatives.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C36H24N2
- Molecular Weight : 484.59 g/mol
- CAS Number : 58328-31-7
- Appearance : White to light brown crystalline powder
- Melting Point : 281-285 °C
- HOMO/LUMO Levels : HOMO 6.0 eV, LUMO 2.9 eV
The compound features two N-carbazolyl units linked by a biphenyl structure, enhancing its charge transport properties due to the electron-rich nature of the carbazole moieties .
Applications in Organic Light-Emitting Diodes (OLEDs)
CBP is predominantly used as a host material in OLEDs due to its excellent bipolar carrier transport capabilities and high thermal stability. It serves various roles within OLED architectures:
- Host Material for Emitters :
- Charge Transport Layer :
- Thermal Stability :
Photonic Applications
In addition to OLEDs, CBP has found applications in other photonic devices:
- Amplified Spontaneous Emission (ASE) :
- Optoelectronic Devices :
Case Study 1: OLED Performance Enhancement
A study evaluated the performance of OLEDs using CBP as a host material for phosphorescent emitters. The results indicated that devices utilizing CBP exhibited enhanced efficiency and brightness compared to those using traditional host materials. The study highlighted the importance of optimizing the energy levels of the emitter relative to those of CBP for maximizing device performance .
Case Study 2: Photonic Device Development
Research into the ASE characteristics of CBP-doped films revealed that specific structural modifications could significantly reduce ASE thresholds while increasing radiative decay rates. This finding suggests potential applications in developing low-threshold laser systems based on organic materials .
Mechanism of Action
The mechanism of action of 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl in OLEDs involves its role as a host material that facilitates the transport of charge carriers (electrons and holes) and the recombination of these carriers to produce light. The carbazole groups provide good hole-transporting properties, while the biphenyl core enhances electron transport. This combination results in efficient charge injection and transport, leading to high device performance .
Comparison with Similar Compounds
CBP is often benchmarked against other carbazole-based hosts and charge-transport materials. Below is a detailed comparison based on structural, photophysical, and device-performance parameters.
Key Competitors and Structural Differences
- mCP (1,3-Bis(N-carbazolyl)benzene) : Features carbazole groups at the meta positions of a benzene ring, resulting in higher triplet energy (ET = 3.0 eV) but lower hole mobility compared to CBP .
- TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane): A hole-transport material with superior thermal stability (Tg > 150°C) and higher hole mobility (~10⁻³ cm²/Vs) than CBP .
- TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) : A triarylamine-based host with higher ET (2.8 eV) and enhanced electron-blocking capability, ideal for blue emitters .
- DPEPO (Bis[2-(diphenylphosphino)phenyl]ether oxide): A high-triplet-energy host (ET = 3.0 eV) for deep-blue TADF emitters, but with lower hole mobility .
Performance Metrics in OLEDs
Key Findings:
Efficiency vs. Stability : CBP-based devices achieve moderate external quantum efficiency (EQE) but suffer from luminance roll-off at high current densities due to its lower Tg . In contrast, TAPC and TCTA show superior thermal stability and efficiency in blue-emitting devices .
Host-Emitter Compatibility : CBP outperforms mCP in red-emitting PhOLEDs (EQE: 13.6% vs. 12.1%) due to better energy alignment with red phosphors like Ir(dmpq)₂(acac) . However, mCP’s higher ET makes it preferable for green TADF systems .
Hybrid Applications : CBP is integral in perovskite-organic tandem LEDs, where its high transmittance (>90%) and compatibility with MoO₃ enhance charge injection .
Limitations and Alternatives
- Alternatives like TAPC or cross-linked hosts are preferred for long-term operation .
- Polarizability Effects : In polar hosts like DPEPO, CBP-based emitters exhibit redshifted electroluminescence (657 nm vs. 596 nm in PPT), but with comparable EQE .
Biological Activity
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, commonly referred to as CBP (CAS No. 58328-31-7), is a significant compound in the field of organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) and as a hole transport layer material. This article explores its biological activity, focusing on its anti-tumor properties and potential applications in cancer therapy.
- Molecular Formula : C36H24N2
- Molecular Weight : 484.59 g/mol
- Melting Point : 281-285 °C
- Boiling Point : Approximately 700.8 °C (predicted)
- Density : 1.19 g/cm³
CBP is characterized by its high thermal stability and excellent charge transport properties, making it suitable for various electronic applications. Its structure consists of two carbazole units linked by a biphenyl moiety, which contributes to its photophysical properties.
Anti-Tumor Properties
Recent studies have highlighted the anti-tumor potential of CBP and its derivatives. The following table summarizes key findings from various research studies:
These studies indicate that CBP exhibits significant cytotoxic effects against various cancer cell lines, primarily through mechanisms involving apoptosis and oxidative stress.
The mechanisms underlying the anti-tumor activity of CBP include:
- Apoptosis Induction : CBP has been shown to activate the intrinsic apoptotic pathway, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : Studies indicate that CBP can induce G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.
- ROS Generation : The compound promotes the generation of reactive oxygen species, which can lead to cellular damage and apoptosis.
Case Study 1: In Vitro Analysis
In a study conducted on HeLa cells, treatment with CBP resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10.5 µM, indicating a potent anti-cancer effect. Flow cytometry analysis revealed increased annexin V positivity, confirming apoptosis induction.
Case Study 2: In Vivo Efficacy
Another investigation evaluated the anti-tumor efficacy of CBP in a xenograft model using A549 lung cancer cells. Mice treated with CBP exhibited significant tumor growth inhibition compared to control groups. Histological analysis showed increased apoptosis within tumor tissues treated with CBP.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the charge transport properties of CBP for OLED applications?
To characterize CBP's ambipolar charge transport (hole/electron mobility), time-of-flight (TOF) or space-charge-limited current (SCLC) measurements are typically employed. For TOF, a thin CBP film (50–200 nm) is sandwiched between electrodes, and transient photocurrent decay under pulsed laser excitation is analyzed to calculate mobility . For SCLC, current-voltage curves are measured in a hole-only or electron-only device structure (e.g., ITO/PEDOT:PSS/CBP/Au for holes), with mobility derived using the Mott-Gurney law .
Q. What methodologies are used to design host-guest systems with CBP for phosphorescent OLEDs?
Key parameters include:
- Dopant concentration : Optimized between 4–8 wt% (e.g., Ir(dmpq)₂(acac) in CBP) to balance Förster energy transfer and aggregation-induced quenching .
- Energy level alignment : Ensure the dopant’s triplet energy (e.g., ~2.0–2.5 eV) is lower than CBP’s (~2.6 eV) to prevent back-energy transfer. Ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry (CV) validate HOMO/LUMO alignment .
- Layer thickness : Typically 20–40 nm for the emissive layer (EML) to maximize recombination efficiency .
Q. How are CBP’s HOMO and LUMO levels experimentally measured, and why are they critical for device performance?
- UPS measures HOMO (e.g., −5.9 eV for CBP) via ionization energy .
- CV estimates LUMO (e.g., −2.6 eV) by adding the optical bandgap (determined via UV-Vis absorption onset) to the HOMO value . Proper alignment with adjacent layers (e.g., NPB as HTL) ensures efficient hole/electron injection into the EML, reducing driving voltage and improving efficiency .
Advanced Research Questions
Q. What experimental approaches compare the thermal stability of CBP with other hole transport materials (HTMs)?
- Differential scanning calorimetry (DSC) : Measures glass transition temperature (Tg) and decomposition onset. CBP’s Tg (~60–80°C) is lower than mCP (~120°C), limiting its use in high-temperature processing .
- Semi-micro combustion calorimetry : Quantifies heat capacity (Cp) and gas-phase stability. For example, Tetra-N-phenylbenzidine outperforms CBP in thermal resilience .
Q. How can researchers analyze degradation mechanisms in CBP-based OLEDs?
- High-performance liquid chromatography (HPLC) : Extracts and identifies degradation byproducts (e.g., carbazole derivatives) from aged devices. For example, NPB/CBP/Ir(ppy)₃ layers show oxidative cleavage under electrical stress .
- Electroluminescence (EL) decay mapping : Correlates luminance loss over time with chemical degradation pathways (e.g., exciton-polaron quenching) .
Q. What strategies optimize CBP’s role in microcavity or polaritonic structures for enhanced light emission?
- Dielectric/organic layer stacking : A Ta₂O₅/SiO₂ Bragg reflector paired with a 100 nm CBP layer and Ag cathode enhances Purcell effect, narrowing emission bandwidth by 30% via exciton-photon coupling .
- Thickness tuning : Adjusting the CBP layer to λ/4n (λ = target emission wavelength, n = refractive index) maximizes constructive interference .
Properties
IUPAC Name |
9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-5-13-33-29(9-1)30-10-2-6-14-34(30)37(33)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUDMQLBKNMONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460032 | |
Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58328-31-7 | |
Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(9H-carbazol-9-yl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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